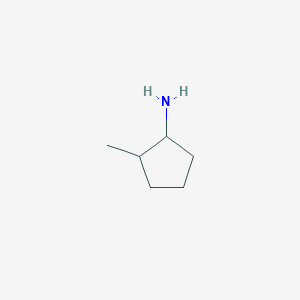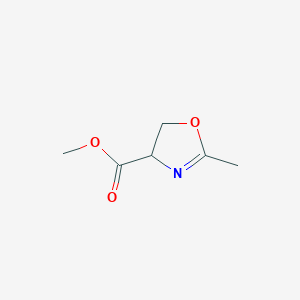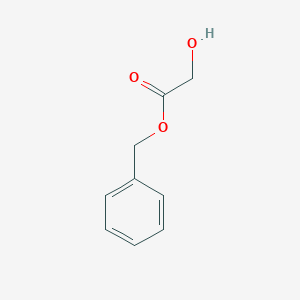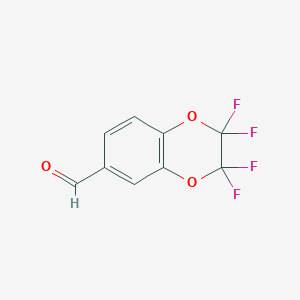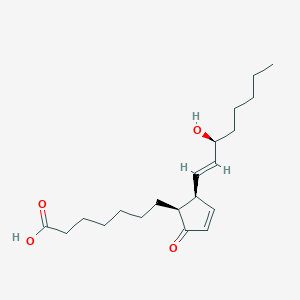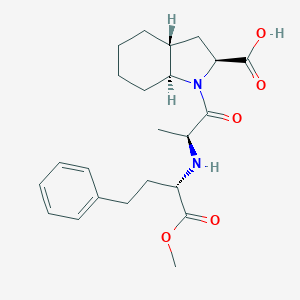
Trandolaprilat Méthyl Ester
Vue d'ensemble
Description
Trandolaprilat Methyl Ester is a derivative of Trandolaprilat, which is the active metabolite of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor. Trandolaprilat Methyl Ester is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of ACE inhibitors. It is a small molecule with the chemical formula C23H32N2O5 and a molecular weight of 416.51 g/mol.
Applications De Recherche Scientifique
Trandolaprilat Methyl Ester is widely used in scientific research due to its role as a model compound for studying ACE inhibitors. Its applications include:
Chemistry: Used to study the reactivity and stability of ester compounds under various conditions.
Biology: Employed in biochemical assays to investigate the inhibition of ACE and its effects on the renin-angiotensin-aldosterone system.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of ACE inhibitors in the body.
Industry: Applied in the development of new ACE inhibitors and related pharmaceuticals
Mécanisme D'action
Target of Action
Trandolaprilat Methyl Ester, also known as Trandolaprilat, is the active metabolite of Trandolapril . Its primary target is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in ATII, which in turn reduces vasoconstriction and aldosterone secretion . This affects the RAAS pathway, leading to a reduction in blood pressure . Additionally, the decrease in aldosterone secretion leads to diuresis, natriuresis, and a small increase of serum potassium .
Pharmacokinetics
Trandolapril, the prodrug of Trandolaprilat, is deesterified in the liver to its biologically active diacid metabolite, Trandolaprilat . The absorption of Trandolapril is rapid, and its peak plasma levels and Area Under the Curve (AUC) are dose-dependent . The AUC of Trandolaprilat is also dose-dependent, but in a non-linear fashion . In a multiple-dose study, there was no Trandolapril accumulation, but there was mild Trandolaprilat accumulation .
Result of Action
The primary result of Trandolaprilat’s action is the reduction of blood pressure . This is achieved through the inhibition of ACE, leading to decreased formation of ATII, reduced vasoconstriction, and decreased aldosterone secretion . It may be used to treat mild to moderate hypertension, improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .
Action Environment
The action of Trandolaprilat can be influenced by various environmental factors. For instance, the presence of food can slow its absorption . Additionally, renal function impairment can lead to increased plasma concentrations of Trandolapril and Trandolaprilat, and decreased renal clearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat Methyl Ester typically involves the esterification of Trandolaprilat. The process begins with the preparation of Trandolaprilat, which is synthesized from Trandolapril through hydrolysis. The esterification reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods: In an industrial setting, the production of Trandolaprilat Methyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Trandolaprilat Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form (Trandolaprilat) in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of various oxidized products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Trandolaprilat.
Oxidation: Various oxidized derivatives of Trandolaprilat Methyl Ester.
Substitution: Substituted derivatives of Trandolaprilat Methyl Ester.
Comparaison Avec Des Composés Similaires
Trandolapril: The parent compound of Trandolaprilat Methyl Ester, used as a prodrug that is converted to Trandolaprilat in the body.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A non-ester ACE inhibitor that is water-soluble and does not require metabolic activation
Uniqueness: Trandolaprilat Methyl Ester is unique due to its ester functional group, which allows for specific studies on ester hydrolysis and its pharmacokinetic properties. Unlike other ACE inhibitors, it provides a model for understanding the esterification and hydrolysis processes in drug metabolism .
Propriétés
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-15(24-18(23(29)30-2)13-12-16-8-4-3-5-9-16)21(26)25-19-11-7-6-10-17(19)14-20(25)22(27)28/h3-5,8-9,15,17-20,24H,6-7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOFHJAZMIEDX-ZDNSCYFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152037 | |
| Record name | Trandolaprilat methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118194-41-5 | |
| Record name | Trandolaprilat methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118194415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trandolaprilat methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANDOLAPRILAT METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OVI46O201 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


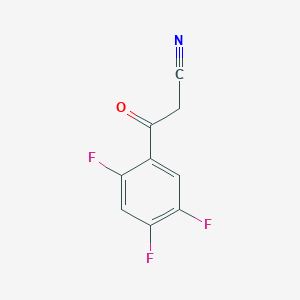
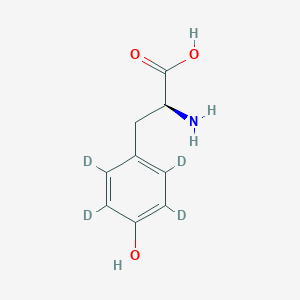
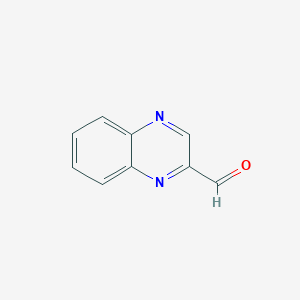
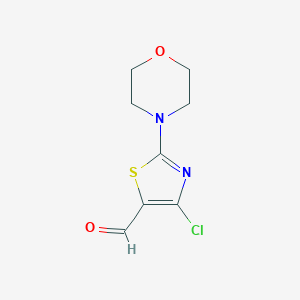


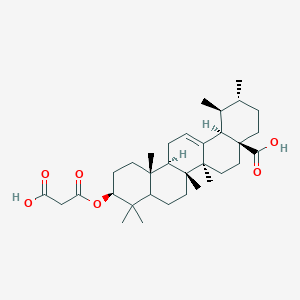

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
